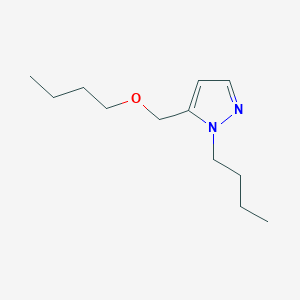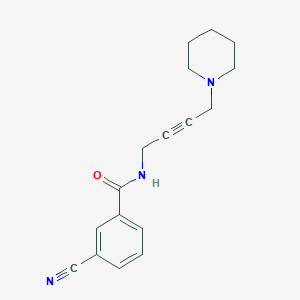
3-氰基-N-(4-(哌啶-1-基)丁-2-炔-1-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is an organic compound that features a benzamide core with a cyano group and a piperidinyl butynyl substituent
科学研究应用
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用机制
Target of Action
The primary target of the compound 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is the nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide acts as an inverse agonist of the RORC2 receptor . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . It also shows selectivity against the related RORA and RORB receptor isoforms .
Biochemical Pathways
The interaction of 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide with RORC2 affects the IL-17 production pathway . IL-17 is a pro-inflammatory cytokine that plays a crucial role in autoimmune diseases. By inhibiting IL-17 production, the compound can potentially alleviate the symptoms of these diseases .
Pharmacokinetics
The compound 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide demonstrates good metabolic stability and oral bioavailability . This means that the compound can be effectively absorbed and utilized by the body when administered orally .
Result of Action
The molecular and cellular effects of 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide’s action include the reduction of IL-17 levels and the alleviation of skin inflammation in a preclinical in vivo animal model . This suggests that the compound could potentially be used to treat autoimmune diseases characterized by overproduction of IL-17 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This can be achieved by reacting 4-piperidin-1-ylbut-2-yne with an appropriate base.
Coupling with benzamide: The intermediate is then coupled with benzamide in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or the alkyne moiety.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
相似化合物的比较
Similar Compounds
3-cyano-N-(4-(morpholin-1-yl)but-2-yn-1-yl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
3-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound for medicinal chemistry research.
属性
IUPAC Name |
3-cyano-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-15-7-6-8-16(13-15)17(21)19-9-2-5-12-20-10-3-1-4-11-20/h6-8,13H,1,3-4,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZPHSBIAKNPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
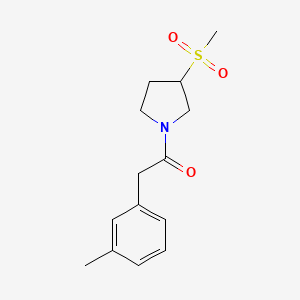
![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)
![3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2571296.png)
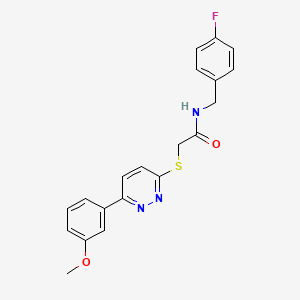

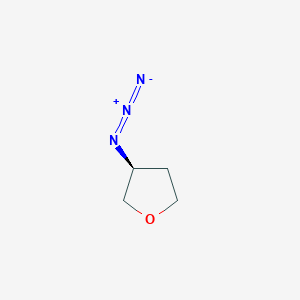
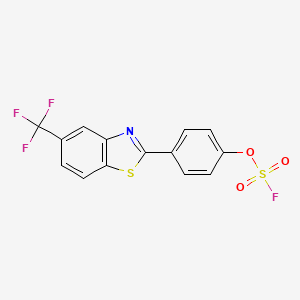
![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride](/img/structure/B2571306.png)

![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)

